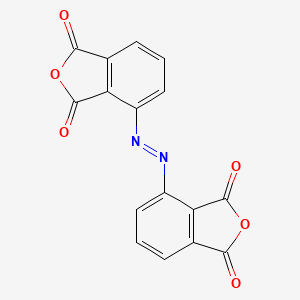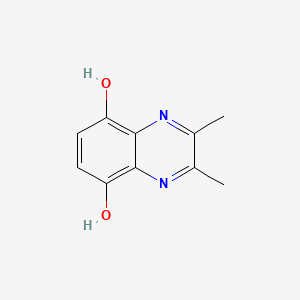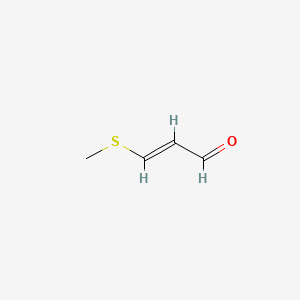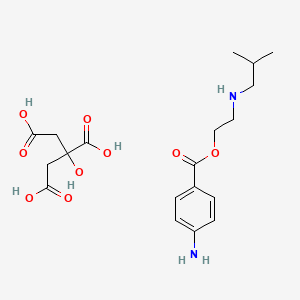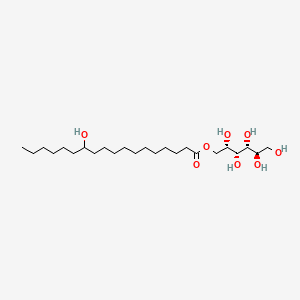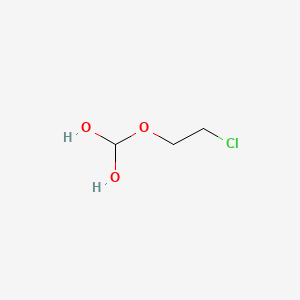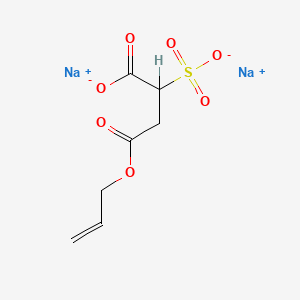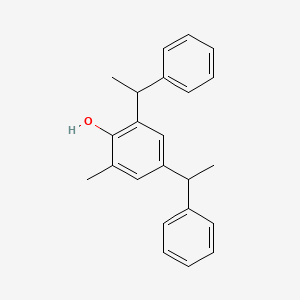
4,6-Bis(1-phenylethyl)-o-cresol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(1-phenylethyl)-o-cresol is a chemical compound known for its unique structure and properties It is a derivative of cresol, featuring two phenylethyl groups attached to the 4 and 6 positions of the o-cresol molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(1-phenylethyl)-o-cresol typically involves the alkylation of o-cresol with phenylethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through recrystallization or distillation.
化学反应分析
Types of Reactions: 4,6-Bis(1-phenylethyl)-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
科学研究应用
4,6-Bis(1-phenylethyl)-o-cresol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity is explored in studies related to enzyme inhibition and receptor binding.
Medicine: Research investigates its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.
作用机制
The mechanism of action of 4,6-Bis(1-phenylethyl)-o-cresol involves its interaction with molecular targets such as enzymes and receptors. The phenylethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
相似化合物的比较
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,4,6-Tri-tert-butylphenol: Known for its stabilizing properties in polymers.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant in various industrial applications.
Uniqueness: 4,6-Bis(1-phenylethyl)-o-cresol stands out due to its unique structure, which imparts distinct chemical and physical properties. Its dual phenylethyl groups enhance its reactivity and binding capabilities, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
40590-42-9 |
|---|---|
分子式 |
C23H24O |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-methyl-4,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-21(17(2)19-10-6-4-7-11-19)15-22(23(16)24)18(3)20-12-8-5-9-13-20/h4-15,17-18,24H,1-3H3 |
InChI 键 |
HTOURGWUDSSDPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




